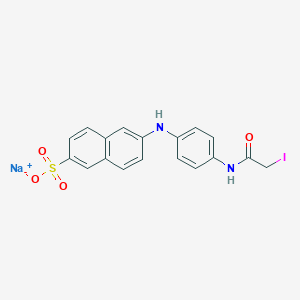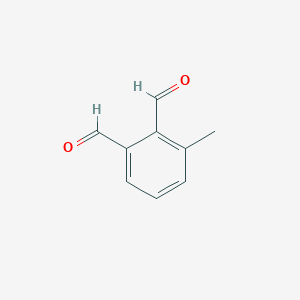
3-Methylphthalaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylphthalaldehyde (3-MPA) is an organic compound with the chemical formula C9H8O2. It is a yellow crystalline solid that is widely used in scientific research as a fluorescent probe for detecting the presence of reactive oxygen species (ROS) in biological systems.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3-Methylphthalaldehyde involves the conversion of 3-Methylphthalic anhydride to 3-Methylphthalic acid, followed by oxidation to form 3-Methylphthalaldehyde.
Starting Materials
3-Methylphthalic anhydride, Sodium hydroxide, Water, Hydrochloric acid, Sodium hypochlorite, Acetic acid
Reaction
Step 1: Dissolve 3-Methylphthalic anhydride in a mixture of sodium hydroxide and water to form 3-Methylphthalic acid., Step 2: Add hydrochloric acid to the solution to adjust the pH to 2-3., Step 3: Add sodium hypochlorite to the solution to oxidize 3-Methylphthalic acid to 3-Methylphthalaldehyde., Step 4: Acidify the solution with hydrochloric acid to form 3-Methylphthalaldehyde., Step 5: Extract the 3-Methylphthalaldehyde with acetic acid.
Mécanisme D'action
The mechanism of action of 3-Methylphthalaldehyde involves its reaction with ROS, which leads to the formation of a highly fluorescent product. The fluorescence intensity of the product is directly proportional to the concentration of ROS in the biological system. Therefore, 3-Methylphthalaldehyde can be used as a sensitive and specific probe for detecting the presence of ROS in biological samples.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Methylphthalaldehyde does not have any significant biochemical or physiological effects on biological systems. It does not interfere with cellular metabolism or affect cell viability. Therefore, it is considered a safe and reliable probe for detecting ROS in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Methylphthalaldehyde as a fluorescent probe for detecting ROS in biological systems are its high sensitivity and specificity. It can detect ROS at concentrations as low as nanomolar levels. Additionally, it is easy to use and does not require any specialized equipment. However, the limitations of using 3-Methylphthalaldehyde include its limited solubility in aqueous solutions and its sensitivity to pH changes. Therefore, it is important to carefully optimize the experimental conditions to ensure accurate and reliable results.
Orientations Futures
There are several future directions for the use of 3-Methylphthalaldehyde in scientific research. One potential application is in the development of new therapies for diseases associated with oxidative stress. By detecting ROS in biological systems, 3-Methylphthalaldehyde can help identify potential targets for drug development. Additionally, 3-Methylphthalaldehyde can be used in the development of new diagnostic tools for diseases associated with oxidative stress. Finally, the synthesis of new derivatives of 3-Methylphthalaldehyde with improved solubility and sensitivity could lead to the development of even more sensitive and specific probes for detecting ROS in biological systems.
Conclusion:
In conclusion, 3-Methylphthalaldehyde is a valuable tool for scientific research in the field of oxidative stress. Its high sensitivity and specificity make it an ideal fluorescent probe for detecting ROS in biological systems. While there are limitations to its use, careful optimization of experimental conditions can ensure accurate and reliable results. Looking forward, there are several exciting future directions for the use of 3-Methylphthalaldehyde in scientific research, including the development of new therapies and diagnostic tools for diseases associated with oxidative stress.
Applications De Recherche Scientifique
3-Methylphthalaldehyde is widely used in scientific research as a fluorescent probe for detecting the presence of ROS in biological systems. ROS are highly reactive molecules that are produced as a byproduct of cellular metabolism and play a crucial role in various physiological processes. However, excessive ROS production can lead to oxidative stress, which has been linked to various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
3-methylphthalaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKWUQPMNHINIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597277 |
Source


|
| Record name | 3-Methylbenzene-1,2-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylphthalaldehyde | |
CAS RN |
147119-69-5 |
Source


|
| Record name | 3-Methylbenzene-1,2-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


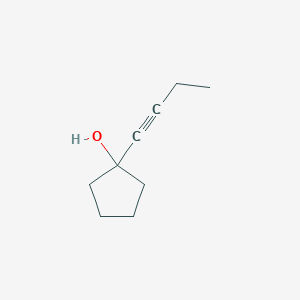
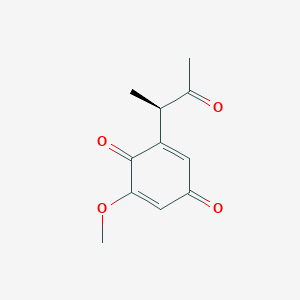

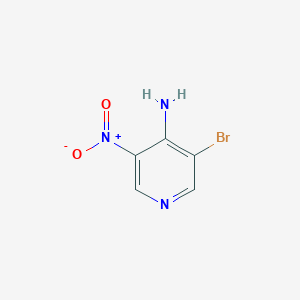
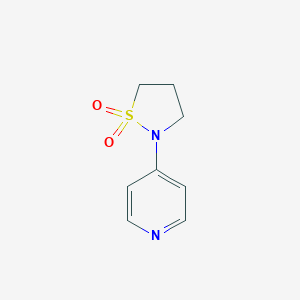
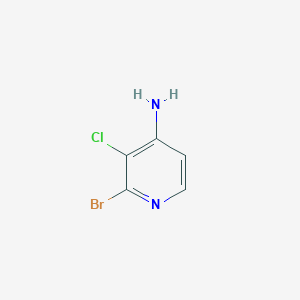
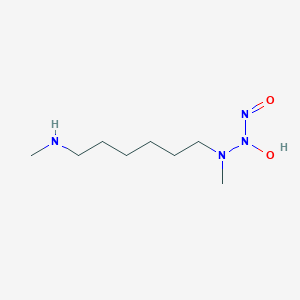
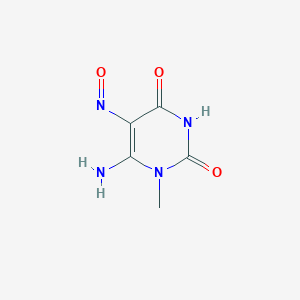
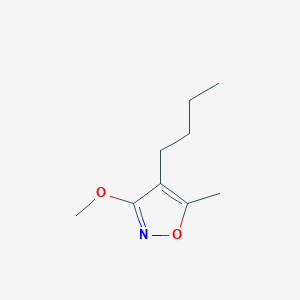
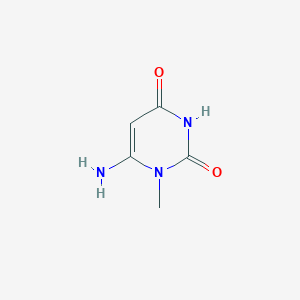
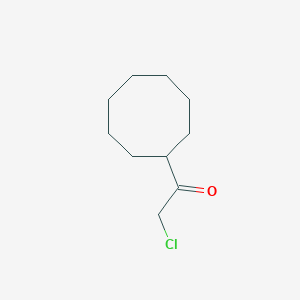
![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)
